1-Nonanol, 2-butyl-
Overview
Description
1-Nonanol, 2-butyl- is a fatty alcohol with a molecular structure that includes a nine-carbon chain with a hydroxyl group (-OH) attached to the first carbon and a butyl group attached to the second carbon. This compound is a colorless, oily liquid with a citrus-like odor, similar to citronella oil. It is primarily used in the manufacture of artificial lemon oil and various esters used in perfumery and flavors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nonanol, 2-butyl- can be synthesized through several methods, including:
Hydroformylation of Octenes: This process involves the reaction of octenes with carbon monoxide and hydrogen in the presence of a rhodium catalyst to form aldehydes, which are then hydrogenated to produce nonanols.
Dimerization of Butenes: This method involves the dimerization of butenes to form octenes, which are then hydroformylated and hydrogenated to produce nonanols.
Industrial Production Methods: The industrial production of 1-Nonanol, 2-butyl- typically involves the hydroformylation of octenes followed by hydrogenation. This process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Nonanol, 2-butyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group, forming aldehydes or carboxylic acids.
Reduction: The compound can be reduced to alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
1-Nonanol, 2-butyl- has various scientific research applications, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its antifungal properties, particularly against Aspergillus flavus.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Used in the manufacture of artificial lemon oil, perfumes, and flavors.
Mechanism of Action
The mechanism of action of 1-Nonanol, 2-butyl- involves its interaction with cell membranes and mitochondrial function. It disrupts cell membrane integrity, leading to increased membrane permeability and leakage of intracellular contents. Additionally, it affects mitochondrial function by inhibiting enzymes involved in the tricarboxylic acid cycle and oxidative phosphorylation, leading to the accumulation of reactive oxygen species and induction of apoptosis .
Comparison with Similar Compounds
2-Nonanol: An isomer of 1-Nonanol with the hydroxyl group attached to the second carbon.
Isononyl Alcohol: A mixture of isomers produced by hydroformylation of octenes.
Uniqueness: 1-Nonanol, 2-butyl- is unique due to the presence of the butyl group attached to the second carbon, which imparts different chemical and physical properties compared to its isomers. This structural difference affects its reactivity, solubility, and applications in various fields .
Properties
IUPAC Name |
2-butylnonan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O/c1-3-5-7-8-9-11-13(12-14)10-6-4-2/h13-14H,3-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTLPYDMDDEHHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CCCC)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431050 | |
Record name | 1-Nonanol, 2-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51655-57-3 | |
Record name | 1-Nonanol, 2-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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